Ischemia-Reperfusion Cardioprotection: Methoxyadiantifoline vs. Verapamil in Isolated Rat Heart
In an isolated rat heart Langendorff perfusion model subjected to 10 min coronary ligation followed by 3 min reperfusion, methoxyadiantifoline at 5 μmol/L significantly reduced the incidence of ventricular fibrillation (VF) and ventricular tachycardia (VT), delayed VF onset, shortened VF duration, markedly prolonged normal sinus rhythm time, and significantly decreased both lactate dehydrogenase (LDH) release and malondialdehyde (MDA) formation—effects that were reported as approximately equivalent to those of verapamil, the reference L-type calcium channel blocker [1].
| Evidence Dimension | Protection against myocardial ischemia-reperfusion injury (multi-parameter composite) |
|---|---|
| Target Compound Data | MAF 5 μmol/L: significantly decreased VF/VT incidence, delayed VF onset, shortened VF duration, prolonged sinus rhythm time, decreased LDH release, decreased MDA formation |
| Comparator Or Baseline | Verapamil (dose not specified in abstract; stated as producing comparable effects) |
| Quantified Difference | Effects described as approximately equivalent (效果与维拉帕米近似) |
| Conditions | Isolated rat heart Langendorff perfusion, 10 min coronary ligation + 3 min reperfusion |
Why This Matters
Demonstrates that methoxyadiantifoline delivers calcium-antagonist-level cardioprotection in a clinically relevant ischemia-reperfusion model, providing a direct functional benchmark against the standard-of-care comparator verapamil for researchers evaluating anti-arrhythmic or cardioprotective candidates.
- [1] Liu H, Jia JF, Hu BR, Qian JQ. The Protective Effects of Methoxyadiantifoline on the Ischemia-Reperfusion Induced Injury in Isolated Rat Myocardium. Chinese Pharmacological Bulletin. 1991. (峨眉唐松草碱对离体大鼠心肌缺血再灌注损伤的保护作用, 中国药理学通报). Data also archived at aipub.cn. View Source
